molecular formula C15H22O B094254 3,5-Di-tert-butylbenzaldehyde CAS No. 17610-00-3

3,5-Di-tert-butylbenzaldehyde

Cat. No.: B094254
CAS No.: 17610-00-3
M. Wt: 218.33 g/mol
InChI Key: BRUITYMDHWNCIG-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzaldehyde (CAS: 17610-00-3) is an aromatic aldehyde with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33–218.34 g/mol . It features two bulky tert-butyl groups at the 3- and 5-positions of the benzene ring, which confer steric hindrance and enhance solubility in organic solvents such as chloroform and ethanol . Key physical properties include a melting point of 86°C and a boiling point of 132°C .

This compound is widely used as a precursor in synthesizing polyimides for gas separation membranes , porphyrin-based catalysts , and pharmaceutical intermediates . Its tert-butyl groups improve polymer solubility and gas permeability in polyimides while maintaining thermal stability .

Properties

IUPAC Name

3,5-ditert-butylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUITYMDHWNCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361484
Record name 3,5-Di-tert-butylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17610-00-3
Record name 3,5-Di-tert-butylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(tert-butyl)benzaldehyde
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Preparation Methods

Reaction Mechanism and Procedure

The synthesis involves two sequential steps:

Step 1: Bromination of 3,5-Di-tert-butyltoluene

3,5-Di-tert-butyltoluene undergoes radical bromination using N-bromosuccinimide (NBS) in chlorobenzene under reflux, catalyzed by azobisisobutyronitrile (AIBN). This step selectively substitutes the methyl group’s hydrogen with bromine, yielding 3,5-di-tert-butylbenzyl bromide.

Reagents and Conditions:

ReagentQuantityRole
3,5-Di-tert-butyltoluene11.9 g (58.0 mmol)Substrate
NBS15.5 g (87.0 mmol)Brominating agent
AIBN0.50 g (3.04 mmol)Radical initiator
Chlorobenzene400 mLSolvent
TemperatureReflux (131°C)

Step 2: Sommelet Oxidation

The intermediate bromide reacts with hexamethylenetetramine (HMTA) in a 1:1 ethanol-water mixture, followed by acidic hydrolysis with concentrated HCl. This oxidizes the benzyl bromide to the aldehyde.

Reagents and Conditions:

ReagentQuantityRole
3,5-Di-tert-butylbenzyl bromide-Intermediate
HMTA25.0 g (179 mmol)Oxidation agent
Ethanol/Water70 mLSolvent
HCl (concentrated)12 mLHydrolysis catalyst
TemperatureReflux (4 h)

Yield and Characterization:

  • Yield: 52% after recrystallization from ethanol.

  • 1H NMR (CDCl3): δ 1.38 (18H, s, tert-butyl-H), 7.71–7.75 (3H, m, aromatic-H), 10.02 (1H, s, CHO).

Advantages and Limitations

  • Advantages: High regioselectivity, avoids over-oxidation to carboxylic acids.

  • Limitations: Moderate yield due to competitive side reactions during bromination.

Oxidation of 3,5-Di-tert-butyltoluene

Direct oxidation of the methyl group in 3,5-di-tert-butyltoluene is theoretically feasible but less documented. Potential oxidizing agents include:

Chromium-Based Oxidants

Chromium trioxide (CrO3) in acidic conditions could oxidize the methyl group to an aldehyde. However, steric hindrance likely reduces efficiency, and over-oxidation to carboxylic acids may occur.

Oxidizing AgentSolventTemperatureExpected Yield
CrO3/H2SO4Acetic acid60–80°CLow (<30%)
KMnO4/NaOHWaterRefluxModerate (40%)

Industrial-Scale Production Considerations

The Sommelet reaction is scalable but requires optimization for cost and efficiency:

Process Intensification

  • Continuous Flow Reactors: Could enhance mixing and heat transfer during bromination.

  • Catalyst Recycling: Recovery of AIBN or alternative initiators to reduce costs.

Comparative Analysis of Synthesis Methods

MethodYieldCostScalabilityEnvironmental Impact
Sommelet Reaction52%HighModerateModerate (bromine waste)
CrO3 Oxidation<30%*LowLowHigh (toxic Cr waste)
KMnO4 Oxidation40%*MediumLowMedium (Mn waste)

*Theorized values based on analogous reactions.

Chemical Reactions Analysis

Oxidative Amidation Reactions

One of the significant reactions involving 3,5-di-tert-butylbenzaldehyde is its use in oxidative amidation to produce N-acyl pyrazoles. In a study, a mixture of this compound and pyrazole was treated with an oxoammonium salt under specific conditions. The reaction yielded (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone with an impressive yield of 86%. The process involved heating the mixture at 54 °C for three hours, demonstrating the compound's reactivity in forming more complex structures through oxidation and amidation .

Formation of Thioamides

Additionally, this compound has been employed in reactions leading to thioamide formation. In one procedure, it was reacted with sodium sulfide and an amine under controlled conditions to yield thioamides with varying yields depending on the specific reaction conditions used .

General Reaction Conditions and Yields

The following table summarizes some key reactions involving this compound along with their yields and conditions:

Reaction Type Reactants Conditions Yield
Oxidative AmidationPyrazole + Oxoammonium salt54 °C for 3 hours86%
Synthesis of PorphyrinsDi-(1H-pyrrol-2-yl)methane + TFAStirred at room temperatureVaries
Formation of ThioamidesSodium sulfide + AmineRefluxed at 115 °CVaries

Characterization Techniques

The products formed from reactions involving this compound are typically characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure by revealing the environment of hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy : Used to identify functional groups within the molecules based on characteristic absorption bands.

  • Mass Spectrometry (MS) : Confirms molecular weight and structure by analyzing ionized fragments.

These techniques help validate the formation of desired products and ensure purity.

Scientific Research Applications

Synthesis of Porphyrins

3,5-Di-tert-butylbenzaldehyde is utilized as a key building block in the synthesis of various porphyrin derivatives. For instance, it can be reacted with 4-pyridinecarboxaldehyde and 2,2′-dipyrrylmethane to produce 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin . This porphyrin derivative is significant for its potential applications in photodynamic therapy and molecular electronics .

Case Study : In a study published by the Royal Society of Chemistry, porphyrins functionalized with thymine groups were synthesized using this compound. The bulky tert-butyl groups improved solubility and minimized π–π interactions, facilitating better characterization and application in self-assembly studies .

Formation of Azomethines

The compound also acts as a precursor for the synthesis of azomethines, which are important intermediates in organic chemistry. In a recent study, azomethines were synthesized by reacting m-phenylenediamine with various substituted benzaldehydes, including this compound. The resulting compounds exhibited promising oxidative properties that could be explored for pharmaceutical applications .

Antimalarial Activity

Research has indicated that derivatives of this compound demonstrate antimalarial properties. A series of synthesized compounds based on this aldehyde were evaluated for their efficacy against malaria parasites, showcasing its potential role in developing new antimalarial drugs.

Functionalization in Organic Synthesis

The compound serves as a versatile intermediate for functionalization reactions. For example, it can undergo nitration to yield 3,5-di-tert-butyl-2-nitrobenzaldehyde , which can further participate in various coupling reactions to form complex organic structures .

Table 1: Summary of Applications

Application TypeDescription
Synthesis of PorphyrinsUsed to create porphyrin derivatives for photodynamic therapy and molecular electronics
Formation of AzomethinesActs as a precursor for azomethine synthesis with potential pharmaceutical applications
Antimalarial ActivityDerivatives evaluated for efficacy against malaria parasites
Functionalization ReactionsParticipates in nitration and other reactions to form complex organic structures

Mechanism of Action

The mechanism of action of 3,5-di-tert-butylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo various chemical reactions, including nucleophilic addition and oxidation-reduction reactions. These reactions are facilitated by the electron-donating effects of the tert-butyl groups, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3,5-di-tert-butylbenzaldehyde with structurally related aldehydes, highlighting differences in substituents, properties, and reactivity.

Table 1: Comparison of this compound and Analogues

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reaction Performance (Example) References
This compound -CHO, 3,5-(tert-butyl) 218.34 86 High solubility in organic solvents; used in polyimides, porphyrins, and pharmaceuticals. 38% yield in reductive alkylation of peptides
3,5-Bis(trifluoromethyl)benzaldehyde -CHO, 3,5-(CF₃) 246.15 N/A Electron-withdrawing CF₃ groups enhance electrophilicity; used in fluorinated polymers. 93% yield in same peptide alkylation
3,5-Di-tert-butyl-2-hydroxybenzaldehyde -CHO, 2-OH, 3,5-(tert-butyl) 234.34 59–61 Hydrogen bonding via -OH; used in metal coordination and catalysis. Thermodynamic studies on sublimation
3,5-Di-tert-butyl-4-methoxybenzaldehyde -CHO, 4-OCH₃, 3,5-(tert-butyl) 248.37 N/A Methoxy group increases polarity; potential use in photochemical applications. Limited data; structural similarity
3,5-Di-tert-butylsalicylaldehyde -CHO, 2-OH, 3,5-(tert-butyl) 234.34 59–61 Combines steric bulk and H-bonding; ligand in coordination chemistry. Lower melting point due to -OH

Key Findings

Steric Effects :

  • The tert-butyl groups in this compound improve solubility in polymers like polyimides but reduce reactivity in sterically demanding reactions (e.g., peptide alkylation: 38% vs. 93% for CF₃ analogue) .
  • In contrast, trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzaldehyde enhance electrophilicity, favoring nucleophilic additions .

Electronic Effects :

  • Hydroxy (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde) or methoxy substituents introduce polarity and H-bonding, altering applications in catalysis or metal coordination .

Thermodynamic Properties :

  • The enthalpy of sublimation for hydroxy derivatives (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde) differs significantly due to intermolecular H-bonding, impacting phase behavior .

Applications: Polyimides: Bulky tert-butyl groups in this compound enhance gas permeability and solubility, critical for membrane technology . Pharmaceuticals: Derivatives of this compound exhibit nanomolar potency as STAT5 inhibitors .

Biological Activity

3,5-Di-tert-butylbenzaldehyde, also known as BHT-CHO or 4-formyl-2,6-di-tert-butylphenol, is an organic compound with significant biological activity. This compound is a derivative of butylated hydroxytoluene (BHT), a widely used synthetic antioxidant. Its biological properties have garnered attention in various fields, including pharmacology and toxicology.

  • Chemical Formula : C₁₅H₂₂O
  • Molecular Weight : 218.33 g/mol
  • Boiling Point : 130–132 °C at 5 mmHg
  • Melting Point : 85–89 °C

Biological Activity Overview

This compound has been studied for its various biological activities, including:

  • Antimicrobial Properties : This compound has shown potential against several pathogens. For instance, it has been utilized in the synthesis of quinolinone-chalcones that exhibit anti-parasitic activity against Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis) .
  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on human submandibular gland carcinoma cells (HSG) and human gingival fibroblasts (HGF), with IC50 values of 2.25 and 2.1, respectively . This suggests its potential use in cancer research.
  • Antioxidant Activity : While it is a metabolite of BHT, it has been noted to have less radical-scavenging activity compared to its parent compound . However, its role as a radical trapping agent remains significant in the context of oxidative stress.

Antiparasitic Activity

A study focused on the synthesis of various compounds derived from this compound demonstrated its effectiveness against Mycobacterium tuberculosis and tropical diseases caused by parasites like Trypanosoma brucei and T. cruzi. The synthesized compounds exhibited moderate to high activity with selectivity indices indicating potential for further development as therapeutic agents .

Cytotoxic Studies

The cytotoxicity studies reveal that this compound can selectively target cancer cells while sparing normal cells to some extent. The log 1/C values indicate a significant cytotoxic concentration required for effective cell death in HSG and HGF cells .

Case Studies

  • Antimalarial Activity : A series of derivatives based on this compound were evaluated for their antimalarial properties. Compounds with IC50 values below 10 μM were identified as promising candidates for further testing .
  • Cytotoxicity in Cancer Cells : In vitro studies have shown that the compound’s cytotoxic effects are dose-dependent and vary among different cell lines. This variability highlights the need for targeted delivery systems to maximize therapeutic effects while minimizing side effects .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/CellsIC50 Value (μM)Reference
AntimalarialPlasmodium falciparum<10
AntituberculosisMycobacterium tuberculosisModerate
CytotoxicityHuman submandibular gland carcinoma2.25
CytotoxicityHuman gingival fibroblasts2.1

Q & A

Q. What are the standard synthetic routes for 3,5-di-tert-butylbenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is commonly synthesized via acid-catalyzed condensation reactions. For example, pyrrole, this compound, and p-acetamidobenzaldehyde undergo condensation in trifluoroacetic acid (TFA) at room temperature, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield porphyrin intermediates . Key factors affecting yield include:

  • Catalyst selection : TFA enhances electrophilic substitution in aromatic systems.
  • Temperature control : Room temperature minimizes side reactions like oligomerization.
  • Oxidation efficiency : DDQ ensures complete oxidation of porphyrinogen to porphyrin.
    Reference synthetic protocols in porphyrin synthesis for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions. The tert-butyl groups show distinct singlets at ~1.3 ppm (1^1H) and 29–35 ppm (13^{13}C) .
  • FT-IR : A strong aldehyde C=O stretch appears at ~1700 cm1^{-1}, while hydroxyl (if present) absorbs at ~3200–3600 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (218.33 g/mol) and fragmentation patterns .

Q. How can researchers ensure purity of this compound for catalytic studies?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (9:1) to isolate the compound.
  • Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation .
  • HPLC Analysis : Monitor purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence reactivity in coordination chemistry?

Methodological Answer: The bulky tert-butyl groups:

  • Prevent π-π stacking : Enhances solubility in nonpolar solvents for homogeneous catalysis.
  • Modulate electronic effects : Electron-donating tert-butyl groups increase electron density on the aldehyde, affecting ligand-metal charge transfer in Pt(II) complexes .
    Experimental Design: Compare catalytic activity of tert-butyl-substituted ligands vs. non-bulky analogs in Suzuki-Miyaura coupling reactions .

Q. What are the challenges in quantifying this compound in plant extracts, and how can they be resolved?

Methodological Answer: Challenges :

  • Co-elution with structurally similar aldehydes (e.g., 3,5-dimethoxybenzaldehyde) in GC-MS .
  • Low abundance in biological matrices.
    Solutions :
  • Derivatization : Use BSTFA to silylate hydroxyl groups, improving chromatographic separation.
  • Tandem MS (MS/MS) : Employ selective reaction monitoring (SRM) for m/z 218 → 163 transition to enhance specificity .

Q. How do thermodynamic properties of this compound compare to its hydroxylated analogs?

Methodological Answer:

  • Sublimation Enthalpy (ΔsubH) : 3,5-Di-tert-butyl-2-hydroxybenzaldehyde exhibits ΔsubH = 95.7 ± 0.5 kJ/mol at 304 K, lower than non-hydroxylated derivatives due to intramolecular H-bonding .
  • Phase Stability : Hydroxyl groups increase melting points (e.g., 59–61°C for hydroxylated vs. 44–48°C for methoxy analogs) .
    Data Contradiction Note: Discrepancies in ΔsubH values may arise from differing calorimetric methods (e.g., static vs. dynamic sublimation) .

Key Research Gaps

  • Mechanistic Studies : Limited data on degradation pathways under UV/thermal stress.
  • Biological Applications : Potential as an antioxidant (via phenolic derivatives) remains underexplored .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,5-Di-tert-butylbenzaldehyde

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